Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate
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Overview
Description
Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate is a complex organic compound with the molecular formula C15H14N2O4. It is known for its unique structure, which includes a pyrano[4,3-D]pyrimidine core fused with a benzoate group. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrano[4,3-D]pyrimidine derivatives, while reduction can produce reduced benzoate compounds .
Scientific Research Applications
Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate: shares structural similarities with other pyrano[4,3-D]pyrimidine derivatives.
Indole derivatives: These compounds also exhibit significant biological activities and are used in various research applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrano-pyrimidine core , which is known for its pharmacological significance. The synthesis typically involves multi-step strategies that may include the condensation of various precursors to form the pyrano-pyrimidine structure. Recent methodologies emphasize greener synthesis techniques to enhance efficiency and reduce environmental impact.
Biological Activities
-
Antimicrobial Activity
- Mechanism : The compound exhibits significant antibacterial activity against various strains of bacteria. Its minimum inhibitory concentration (MIC) values are comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
- Bactericidal Effects : Studies have shown a notable reduction in bacterial viability over time, with electron microscopy revealing alterations in cell wall morphology of treated bacteria.
-
Anti-inflammatory Properties
- COX-2 Inhibition : this compound has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Selective inhibition of COX-2 can lead to reduced inflammation and pain .
- Research Findings : Quantitative structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect COX inhibition efficacy .
- Antioxidant Activity
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, with MIC values showing effectiveness comparable to common antibiotics such as penicillin and tetracycline.
- Study 2 : In vitro assays indicated that the compound significantly inhibited COX-2 activity in a dose-dependent manner. The IC50 values were found to be lower than those of several known COX inhibitors, suggesting a promising therapeutic profile for inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Pyrano-pyrimidine core | Antimicrobial; Anti-inflammatory | Selective COX-2 inhibition |
Thieno[2,3-d]pyrimidine derivatives | Thieno core | Antimicrobial; Anti-inflammatory | Simpler structure without benzoate |
Benzyl carbamate derivatives | Carbamate functional group | Antimicrobial | Different core structure |
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 4-(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-20-15(19)10-4-2-9(3-5-10)13-16-12-6-7-21-8-11(12)14(18)17-13/h2-5H,6-8H2,1H3,(H,16,17,18) |
InChI Key |
QTIVINSEXFKCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(COCC3)C(=O)N2 |
Origin of Product |
United States |
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